Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine
N-Boc-4-benzyloxymethyl-4-hydroxy-piperidine (1345728-48-4) exhibits significantly increased molecular weight (321.4 g/mol) and lipophilicity (XLogP3-AA 2.0) compared to the simpler analog N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine (389889-80-9; MW 231.29 g/mol; XLogP3-AA 0.1) [1][2]. The benzyloxymethyl substituent adds 90.1 g/mol of molecular weight and increases the calculated logP by 1.9 units, which directly impacts membrane permeability and solubility [1][2]. Hydrogen bond acceptor count remains equal (4), while hydrogen bond donor count increases from 2 to 3 due to the additional hydroxyl group [1][2].
| Evidence Dimension | Computed Molecular Properties |
|---|---|
| Target Compound Data | MW: 321.4 g/mol; XLogP3-AA: 2.0; HBD: 3; HBA: 4 [1] |
| Comparator Or Baseline | N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine (CAS 389889-80-9): MW: 231.29 g/mol; XLogP3-AA: 0.1; HBD: 2; HBA: 4 [2] |
| Quantified Difference | ΔMW: +90.1 g/mol; ΔXLogP3-AA: +1.9; ΔHBD: +1 |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.04.14) [1][2] |
Why This Matters
This differentiation is critical for procurement decisions in medicinal chemistry, as the altered lipophilicity and hydrogen bonding profile will directly influence the compound's behavior in biological assays and its suitability as a building block for central nervous system (CNS) or peripheral targets.
- [1] PubChem. (2025). tert-Butyl 4-hydroxy-4-(phenylmethoxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. CID 71268665. View Source
- [2] PubChem. (2025). tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. CID 22594558. View Source
